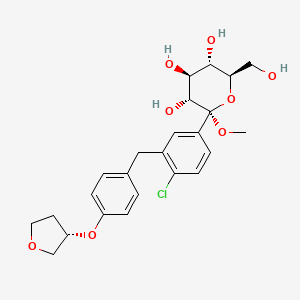
Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate
Vue d'ensemble
Description
“Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate” is a chemical compound with the molecular formula C16H24N2O4 . It is also known as MAPB and falls under the class of amphetamines.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .Physical And Chemical Properties Analysis
This compound has unique physical and chemical properties. The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been utilized in synthesizing various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds find applications in the development of pharmaceuticals and materials science due to their unique structural properties (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System This compound is instrumental in a novel synthesis approach for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting its role in complex organic syntheses. This kind of synthesis is critical for developing new organic compounds with potential pharmacological properties (Koriatopoulou, Karousis, & Varvounis, 2008).
Crystal Structure and DFT Study Studies on the crystal structure and Density Functional Theory (DFT) of related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been conducted. These studies are crucial for understanding the molecular and electronic structure of such compounds, which is essential for their application in material science and drug design (Huang et al., 2021).
Development of Chiral Auxiliaries Derivatives of pyrrolidine, such as methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2yl)carbonyl(S)-amino]-3-phenylpropanoate, are used in the preparation of new chiral auxiliaries. These auxiliaries are significant in the synthesis of optically pure amines or β-amino acids, essential in pharmaceuticals and organic chemistry (Chiaroni et al., 1997).
Synthesis of Isoflavones Methyl 2-methoxy-5-substituted benzoates are utilized in synthesizing 2-amino isoflavones, indicating the relevance of this compound in developing compounds with potential medicinal properties. Isoflavones are known for their anticancer and estrogenic properties, making this synthesis highly relevant in medical research (Li Yf & Ji Qe, 1987).
Synthesis of Novel Anticancer Agents Related compounds are used in the synthesis of novel anticancer agents like cyclopropamitosenes. The ability to modify and interact with DNA makes these compounds a vital area of research in cancer therapy (Cotterill et al., 1994).
Propriétés
IUPAC Name |
methyl 2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)22-9-5-8-18-6-3-4-7-18/h10-11H,3-9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRQKFXZPXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141444 | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate | |
CAS RN |
1320288-24-1 | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1320288-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)

![2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide](/img/structure/B1421986.png)
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)



